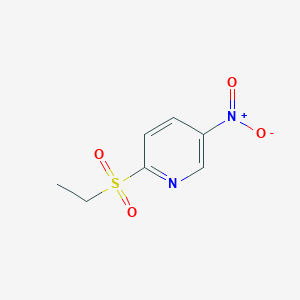

2-(Ethanesulfonyl)-5-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfonyl-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-2-14(12,13)7-4-3-6(5-8-7)9(10)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZVABBXVWQIQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Ethanesulfonyl 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone of pyridine (B92270) chemistry, and 2-(ethanesulfonyl)-5-nitropyridine is a prime substrate for such transformations. The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the electron-deficient pyridine ring. chemistrysteps.com This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comstrath.ac.uk The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product. chemistrysteps.com

Influence of the Nitro Group on Electrophilicity at C2

The nitro group (–NO₂) at the C5 position plays a pivotal role in activating the pyridine ring towards nucleophilic attack. As a potent electron-withdrawing group, it significantly reduces the electron density of the aromatic system, particularly at the ortho (C4 and C6) and para (C2) positions. sci-hub.sescispace.com This heightened electrophilicity makes the C2 carbon, where the ethanesulfonyl group is attached, highly susceptible to nucleophilic attack.

The resonance-stabilizing effect of the nitro group is crucial for the stability of the Meisenheimer intermediate formed during the SNAr reaction. strath.ac.uk The negative charge introduced by the attacking nucleophile can be delocalized onto the nitro group, thereby stabilizing the intermediate and lowering the activation energy of the reaction. chemistrysteps.comstrath.ac.uk This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as is the case in this compound. chemistrysteps.com

Reactions with Various Nucleophiles (e.g., Oxygen, Nitrogen, Halogen Nucleophiles)

This compound readily reacts with a variety of nucleophiles. For instance, its precursor, 5-nitropyridine-2-sulfonic acid, has been shown to react with oxygen and nitrogen nucleophiles. researchgate.net This suggests that this compound would exhibit similar reactivity. Reactions with alkoxides (e.g., methoxide (B1231860), ethoxide) would yield the corresponding 2-alkoxy-5-nitropyridines, while reactions with amines (e.g., ammonia (B1221849), primary and secondary amines) would produce 2-amino-5-nitropyridines. researchgate.netscispace.com Halide ions can also act as nucleophiles, leading to the formation of 2-halo-5-nitropyridines. researchgate.net

The table below summarizes the expected products from the reaction of this compound with various nucleophiles, based on the reactivity of similar compounds. researchgate.net

| Nucleophile | Product |

| Methoxide (CH₃O⁻) | 2-Methoxy-5-nitropyridine |

| Ethoxide (C₂H₅O⁻) | 2-Ethoxy-5-nitropyridine |

| Ammonia (NH₃) | 2-Amino-5-nitropyridine (B18323) |

| Butylamine (C₄H₉NH₂) | 2-(Butylamino)-5-nitropyridine |

| Diethylamine ((C₂H₅)₂NH) | 2-(Diethylamino)-5-nitropyridine |

| Chloride (Cl⁻) | 2-Chloro-5-nitropyridine (B43025) |

Chemoselectivity and Regioselectivity in SNAr Processes

In SNAr reactions of this compound, the primary site of nucleophilic attack is the C2 position, due to the presence of the excellent leaving group, ethanesulfonyl, and the activating effect of the para-nitro group. This leads to a high degree of regioselectivity.

However, in cases where the nucleophile is also a strong base, or under conditions that favor VNS, attack at other positions, such as C4 or C6, can occur. nih.govorganic-chemistry.org The chemoselectivity of the reaction—whether it proceeds via standard SNAr or VNS—depends on the nature of the nucleophile and the reaction conditions. For instance, carbanions stabilized by groups that can be eliminated (e.g., sulfonyl, chloro) are more likely to undergo VNS. nih.govorganic-chemistry.org

Reactivity of the Sulfonyl Group in this compound

The ethanesulfonyl group (–SO₂Et) is a key player in the reactivity of this compound, primarily due to its excellent leaving group ability.

Leaving Group Ability in SNAr Reactions

The sulfonyl group is an outstanding leaving group in SNAr reactions. Its effectiveness stems from its ability to stabilize the negative charge that develops on it as it departs. masterorganicchemistry.comyoutube.com The negative charge is delocalized over the two oxygen atoms and the sulfur atom, making the corresponding sulfinate anion a very weak base and therefore a stable, good leaving group. masterorganicchemistry.com

The leaving group ability of the sulfonyl group is superior to that of many other common leaving groups, such as halides. acs.org This high leaving group ability, coupled with the strong activation provided by the nitro group, makes this compound a highly reactive substrate for SNAr reactions, allowing for the facile introduction of a wide range of nucleophiles at the C2 position. researchgate.netscispace.com

Reactions Involving the α-Hydrogens of the Ethanesulfonyl Group

The hydrogens on the carbon atom adjacent to the sulfonyl group (α-hydrogens) in this compound exhibit notable acidity. This heightened acidity is a direct consequence of the powerful electron-withdrawing capacity of the attached sulfonyl group. mdpi-res.com The sulfonyl group stabilizes the conjugate base (a carbanion) formed upon deprotonation of an α-hydrogen. This stabilization occurs through an inductive effect and the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group.

This increased acidity of the α-hydrogens makes them susceptible to abstraction by a base. pressbooks.pub The resulting carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. For instance, it can react with electrophiles such as aldehydes, ketones, and alkyl halides. These reactions are foundational in synthetic organic chemistry for constructing more complex molecular architectures.

The reactivity of these α-hydrogens is analogous to the well-established chemistry of α-hydrogens in carbonyl compounds, where the carbonyl group similarly activates adjacent C-H bonds. pressbooks.pub In both cases, the formation of a resonance-stabilized anion is the driving force for the observed acidity and subsequent reactivity.

Reactivity of the Nitro Group in this compound

The nitro group at the 5-position is a dominant force in the chemical reactivity of this compound, primarily through its potent electron-withdrawing properties and its susceptibility to reduction.

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, operating through both inductive and resonance effects. tcichemicals.comrsc.org Its presence at the 5-position of the pyridine ring profoundly decreases the electron density of the aromatic system. tcichemicals.com This electron deficiency, or electrophilicity, is further intensified by the electron-withdrawing ethanesulfonyl group at the 2-position.

This pronounced electron-withdrawing character makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. Nucleophiles can attack the electron-deficient carbon atoms of the pyridine ring, particularly those at positions ortho and para to the nitro group. The strong electron-withdrawing nature of the nitro group effectively stabilizes the negatively charged intermediate (Meisenheimer complex) formed during these reactions, thereby facilitating the substitution process.

The table below illustrates the significant impact of electron-withdrawing groups on the reactivity of related sulfonyl-activated aromatic systems, highlighting the dramatic rate enhancements observed.

Table 1: Effect of Electron-Withdrawing Groups on Reaction Rates in Nucleophilic Aromatic Substitution

| Substituent at Position 5 | Relative Reaction Rate | Reference |

|---|---|---|

| -H | 1 | acs.org |

| -CF3 | ~3.5 to 6 orders of magnitude increase | acs.org |

| -COOMe | >800,000 times increase | acs.org |

| -NO2 | ~3.5 to 6 orders of magnitude increase | acs.org |

This table demonstrates the substantial increase in reactivity towards nucleophilic attack when strong electron-withdrawing groups are present on the aromatic ring.

A cornerstone of nitro group reactivity is its propensity to undergo reduction to an amino group (-NH2). This transformation is a pivotal step in the synthesis of many biologically active molecules and functional materials. nih.govmdpi.com A variety of reducing agents can be employed to achieve this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Commonly used methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method often utilizes catalysts like palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. commonorganicchemistry.com

Metal-Acid Systems: Combinations such as tin(II) chloride (SnCl2) in acidic media, or metals like iron (Fe) or zinc (Zn) in the presence of an acid, are effective for this reduction. commonorganicchemistry.com

Other Reagents: Sodium sulfide (B99878) (Na2S) can also be used, sometimes offering selectivity in molecules with multiple nitro groups. commonorganicchemistry.com More modern and milder reagents, such as hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, have also been developed for the selective reduction of nitro groups. niscpr.res.in

The resulting amino group is significantly more nucleophilic than the starting nitro group and can participate in a wide array of subsequent chemical reactions, including diazotization, acylation, and alkylation, further expanding the synthetic utility of the original molecule.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| H2, Pd/C | Hydrogen gas, solvent | Highly efficient but can reduce other functional groups. | commonorganicchemistry.com |

| SnCl2, HCl | Acidic aqueous solution | A classic and reliable method. | commonorganicchemistry.com |

| Fe, HCl/AcOH | Acidic solution | An economical and widely used method. | commonorganicchemistry.com |

| Zn, AcOH | Acidic solution | Provides mild reduction conditions. | commonorganicchemistry.com |

| Na2S | Aqueous or alcoholic solution | Can offer selectivity for one of multiple nitro groups. | commonorganicchemistry.com |

Rearrangement and Cyclization Pathways Involving the Pyridine Core

The highly functionalized nature of this compound and its derivatives can lead to interesting rearrangement and cyclization reactions, often triggered by the reactivity of the substituents. For instance, the reduction of the nitro group to an amine, followed by reactions involving the sulfonyl group or other functionalities, can set the stage for intramolecular cyclizations.

One notable example is the Smiles rearrangement, which has been observed in related nitropyridine systems. nih.gov This intramolecular nucleophilic aromatic substitution involves the displacement of one group by another within the same molecule, often leading to the formation of a new heterocyclic ring.

Furthermore, the pyridine ring itself can participate in various cyclization strategies. These can include tandem reactions where an initial reaction, such as a nucleophilic addition, is followed by an intramolecular cyclization. nih.gov The specific pathways are highly dependent on the reaction conditions and the nature of the reacting partners. For example, the Boulton–Katritzky rearrangement has been observed in the formation of isoxazolo[4,5-b]pyridines from related nitropyridine precursors. beilstein-journals.org Such rearrangements and cyclizations are powerful tools for the construction of complex polycyclic and heterocyclic systems from relatively simple starting materials. scilit.comresearchgate.net

Derivatives and Analogues of 2 Ethanesulfonyl 5 Nitropyridine

Systematic Structural Modifications

Systematic modifications to the 2-(ethanesulfonyl)-5-nitropyridine framework have been explored to understand structure-activity relationships and to generate new chemical entities. These changes often involve altering the nature of the group attached to the sulfonyl group or repositioning the substituents on the pyridine (B92270) ring.

Varying the Alkyl/Aryl Group on the Sulfonyl Moiety

A common synthetic strategy involves the replacement of the ethyl group on the sulfonyl moiety with various aryl groups. This has led to the synthesis of a class of compounds known as 2-(arylsulfonyl)pyridines. These compounds have garnered significant pharmacological interest. For instance, 2-(benzenesulfonyl)-5-nitro-pyridines have been investigated for their potential biological activities. nih.gov The synthesis of these analogues can be achieved through methods like the hetero-Diels–Alder reaction of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with arylsulfonyl cyanides, which yields functionalized 4-hydroxy-2-(arylsulfonyl)pyridines. nih.gov

The reaction of 4-ethylpyridine (B106801) with a variety of aryl sulfonyl chlorides, including unsubstituted benzene- and 1-naphthalenesulfonyl chloride, as well as more sterically hindered phenyl sulfonyl analogues like 2,4,6-trimethyl- and 2,4,6-triisopropylphenyl sulfonyl chlorides, has been shown to produce the corresponding picolyl sulfonylated products in good yields. nih.gov Electron-deficient nitrophenyl sulfonyl chlorides and heteroaromatic 2-pyridylsulfonyl chloride are also effective in this transformation. nih.gov However, attempts to use alkyl sulfonyl chlorides, such as methanesulfonyl chloride, for picolyl sulfonylation have been unsuccessful. nih.gov

A plausible mechanism for this transformation begins with the N-sulfonylation of the pyridine substrate, which activates the picolyl position for deprotonation and subsequent reaction with an excess of the sulfonyl chloride. nih.gov

Table 1: Examples of 2-(Arylsulfonyl)pyridine Derivatives

| Derivative Name | Aryl Group | Reference |

| 2-(Benzenesulfonyl)-5-nitro-pyridine | Phenyl | nih.gov |

| 2-(4-Fluoro-benzenesulfonyl)-5-[(E)-2-(4-fluoro-phenyl)-vinyl]-pyridine | 4-Fluorophenyl | nih.gov |

| 4-Hydroxy-2-(arylsulfonyl)pyridines | Various Aryl Groups | nih.gov |

| Aryl Picolyl Sulfones | Various Aryl Groups | nih.gov |

Alterations to the Pyridine Ring Substitution Pattern (e.g., Nitro Group Position)

The substitution pattern of the pyridine ring, particularly the position of the nitro group, significantly influences the chemical reactivity and properties of the molecule. While direct nitration of pyridine and its derivatives is often challenging and results in low yields, specific methods have been developed to introduce the nitro group at various positions. researchgate.net For example, reacting pyridine with dinitrogen pentoxide (N₂O₅) followed by treatment with sulfur dioxide/bisulfite (SO₂/HSO₃⁻) can yield 3-nitropyridine (B142982). researchgate.netresearchgate.net From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid can be formed, which serves as a precursor for a series of 2-substituted-5-nitropyridines. researchgate.netresearchgate.net

The reactivity of the pyridine ring is also affected by the presence of other substituents. For example, 4-picolines substituted with strong electron-withdrawing groups like nitro or cyano groups at the 3-position were found to be unreactive in picolyl sulfonylation reactions, likely due to decreased pyridine nucleophilicity. nih.gov

The chlorine atom in 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025) is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. mdpi.comnih.gov For instance, reaction with 4-aminophenol (B1666318) leads to the formation of nitropyridine-containing phenylaminoacetates and propionates. nih.gov

Synthesis of Functionalized Analogues through Derivatization

The this compound scaffold can be further functionalized by converting the existing groups into other functionalities or by introducing new heterocyclic systems.

Amino-Substituted Pyridine Derivatives

The nitro group of this compound and its analogues can be reduced to an amino group, opening up a wide range of derivatization possibilities. For example, the reduction of 2-chloro-5-nitropyridine with subsequent reaction steps can yield various amino-substituted pyridine derivatives. mdpi.com A common starting material for these syntheses is 2-amino-5-nitropyridine (B18323). chemicalbook.comnih.gov The amino group can then be further modified. For instance, reaction with 3-formyl chromene can produce bidentate ligands. mdpi.com Another example is the synthesis of 2-(2-aminoethylamino)-5-nitropyridine, which is used in the preparation of guanidine (B92328) and in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) for phospholipid quantification. sigmaaldrich.com

Other Heterocycle Fused Pyridines

The functional groups on the this compound ring system can be utilized to construct fused heterocyclic systems. The reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, bearing a nitropyridine substituent on the nitrogen atom, with triethylamine (B128534) can lead to the formation of imidazo[1,2-a]pyridines and indoles. nih.gov The outcome of the reaction depends on the substituent on the phenylamino (B1219803) group. nih.gov

Furthermore, 2-(phenylethynyl)pyridines with a substituent at the 3-position can undergo intramolecular cyclization to form various bicyclic pyridine derivatives. nii.ac.jp For instance, 3-cyano-2-(phenylethynyl)pyridine can be cyclized under acidic conditions to yield naphthyridine and pyranopyridine derivatives. nii.ac.jp The synthesis of pyrrolo[2,3-d]pyrimidine analogues can be achieved through a Michael addition of an aminopyrimidine to a nitroolefin, followed by a Nef reaction and intramolecular condensation. semanticscholar.org

Computational and Theoretical Investigations of 2 Ethanesulfonyl 5 Nitropyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like 2-(ethanesulfonyl)-5-nitropyridine.

Molecular orbital analysis provides a detailed picture of the electron distribution and energy levels within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding its chemical reactivity. For substituted nitropyridines, the HOMO is typically located on the pyridine (B92270) ring and the substituent, while the LUMO is often centered on the nitro group and the pyridine ring. researchgate.net This distribution indicates that the molecule is likely to act as an electron acceptor in chemical reactions.

The presence of the electron-withdrawing nitro group significantly influences the electronic properties. It lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. researchgate.net The ethanesulfonyl group, also being electron-withdrawing, further enhances this effect.

Natural Bond Orbital (NBO) analysis can be used to study intramolecular interactions and charge distribution. In similar molecules like 2-amino-3-nitropyridine, NBO analysis has revealed significant charge transfer and hyperconjugative interactions. najah.edu For this compound, a similar analysis would likely show a significant positive charge on the sulfur atom and the carbon atom of the pyridine ring attached to the sulfonyl group, with negative charges concentrated on the oxygen atoms of the nitro and sulfonyl groups.

Table 1: Calculated Electronic Properties of a Representative Nitropyridine Derivative (Note: Data is representative and based on studies of similar compounds like 2-chloro-5-nitropyridine)

| Parameter | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

This table is illustrative. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. wuxiapptec.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov For this compound, the presence of two strong electron-withdrawing groups is expected to result in a relatively small HOMO-LUMO gap, suggesting high reactivity.

The distribution of the HOMO and LUMO orbitals determines the sites of electrophilic and nucleophilic attack. The LUMO's localization on the pyridine ring, particularly at the carbon atoms adjacent to the nitro and sulfonyl groups, indicates that these are the most probable sites for nucleophilic attack. researchgate.netwuxiapptec.com Conversely, the HOMO's distribution would indicate the most likely sites for electrophilic attack.

Conformational Analysis and Energetics

The three-dimensional structure and conformational preferences of this compound are crucial for understanding its interactions with other molecules.

The ethanesulfonyl group can adopt various conformations due to rotation around the C-S and S-C bonds. Computational studies on similar sulfonyl-containing compounds can provide insights into the likely stable conformations. The orientation of the ethyl group relative to the pyridine ring will be governed by steric and electronic effects. It is expected that the most stable conformation will minimize steric hindrance between the ethyl group and the pyridine ring. Theoretical calculations would be necessary to determine the precise rotational barriers and identify the global energy minimum conformation.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to map out the potential energy surface for reactions involving this compound. This allows for the identification of reaction intermediates and the calculation of activation energies for transition states. For instance, in nucleophilic aromatic substitution reactions, which are common for electron-deficient pyridines, computational studies can elucidate the detailed mechanism, whether it proceeds via a Meisenheimer complex or a concerted pathway. While specific studies on this molecule are not prevalent, the reaction pathway for the rearrangement of similar isoxazolone-substituted nitropyridines has been proposed to proceed through the initial addition of a base. nih.gov

Structure-Reactivity Relationship Studies

Structure-reactivity studies investigate how modifications to the molecular structure affect its chemical reactivity. For heteroaryl sulfones, the nature and position of substituents on the aromatic ring have a profound impact on their reactivity as arylating agents. acs.org

Studies on 2-sulfonylpyrimidines have shown that strong electron-withdrawing groups at the 5-position, such as a nitro group, drastically increase the reaction rate towards nucleophiles. acs.org This is directly applicable to this compound, where the 5-nitro group significantly activates the pyridine ring for nucleophilic substitution at the 2-position, where the ethanesulfonyl group is the leaving group. The electron-withdrawing nature of the nitro group stabilizes the negative charge that develops in the transition state of a nucleophilic attack.

Furthermore, theoretical studies on the nitration of 2-aminopyridine (B139424) have highlighted the importance of electrostatic interactions and the stability of reaction intermediates in determining the regioselectivity of the reaction. sapub.org In the case of this compound, the interplay between the directing effects of the sulfonyl and nitro groups would be a key factor in its reactivity in electrophilic substitution reactions, although such reactions are generally disfavored due to the electron-deficient nature of the ring.

Quantitative Structure-Activity Relationships (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a sophisticated computational modeling technique employed to delineate the connection between the structural and physicochemical properties of a compound and its biological activity. longdom.org This approach is instrumental in drug discovery for lead optimization and predicting the activity of novel compounds. longdom.orgmdpi.com For nitropyridine derivatives, including structures related to this compound, QSAR studies provide a framework for understanding how molecular features influence their biological efficacy.

The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a series of congeneric compounds are correlated with changes in their biological activity. mdpi.com These relationships are expressed through mathematical models that allow for the prediction of activity for new, unsynthesized analogs. longdom.org The development of a robust QSAR model involves several key steps, including dataset selection, calculation of molecular descriptors, feature selection, model building, and rigorous statistical validation. mdpi.com

Research on pyridine and nitropyridine derivatives has utilized various QSAR methodologies to explore their potential as therapeutic agents. These studies often involve the development of models for activities such as enzyme inhibition or anticancer effects. nih.govmdpi.comchemrevlett.com For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to diarylpyrimidine derivatives, which share structural similarities with nitropyridines, to investigate their anti-HIV activity. mdpi.com These models provide insights into the steric and electrostatic field requirements for optimal biological activity. mdpi.com

The predictive power of a QSAR model is assessed through several statistical metrics. The squared correlation coefficient (R²) indicates the goodness of fit for the training set, while the cross-validated squared correlation coefficient (q²) and the predictive R² (R²pred) for an external test set are crucial for evaluating the model's predictive ability and robustness. mdpi.commdpi.com

Table 1: Representative Statistical Parameters for QSAR Models of Pyridine Derivatives This table presents typical statistical values from QSAR studies on various pyridine derivatives to illustrate model performance. The data is representative and not specific to this compound.

| QSAR Model Type | Target | r² | q² | r²_pred | Reference |

|---|---|---|---|---|---|

| 3D-QSAR (CoMFA) | HIV-1 RT Inhibitors | 0.983 | 0.679 | 0.884 | mdpi.com |

| 3D-QSAR (CoMSIA) | HIV-1 RT Inhibitors | 0.985 | 0.734 | 0.891 | mdpi.com |

| MLR | Anticancer (Cervical) | 0.808 | N/A | 0.908 | chemrevlett.com |

| MLR | VEGFR-2 Inhibitors | 0.889 | 0.852 | N/A | nih.gov |

| ANN | VEGFR-2 Inhibitors | 0.998 | 0.981 | N/A | nih.gov |

Molecular descriptors are at the heart of QSAR modeling, as they numerically represent the chemical information of a molecule. excli.de These descriptors can be categorized into several classes:

0D Descriptors: Atom counts, molecular weight.

1D Descriptors: Constitutional descriptors like the number of specific atom types or functional groups.

2D Descriptors: Topological indices that describe molecular branching and connectivity.

3D Descriptors: Geometrical properties related to the 3D structure of the molecule, such as molecular volume and surface area.

Physicochemical Descriptors: Properties like logP (lipophilicity), molar refractivity, and electronic parameters. longdom.org

In studies of pyridine derivatives, a variety of descriptors have been found to be significant. For example, in the analysis of inhibitors of nitric oxide synthases, pharmacophore properties such as hydrogen bond acceptors, donors, and aromatic features were identified as crucial for activity. nih.gov Similarly, quantum chemical parameters like the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) have been correlated with the enzymatic reduction rates of nitropyridine N-oxide derivatives, indicating that their electron-accepting potency is a key factor in their reactivity. researchgate.net

Table 2: Common Molecular Descriptors in QSAR Studies of Pyridine Analogs

| Descriptor Class | Specific Descriptor Example | Relevance to Activity |

|---|---|---|

| Electronic | Energy of LUMO (E-LUMO) | Electron-accepting potential, susceptibility to nucleophilic attack |

| Topological | Kier & Hall Index | Molecular shape and connectivity |

| Physicochemical | Partition Coefficient (logP) | Lipophilicity, membrane permeability |

| Steric/3D | Molar Volume (MV) | Molecular size and bulk |

| Pharmacophoric | Hydrogen Bond Acceptors/Donors | Specific interactions with biological targets |

The findings from QSAR studies on related nitropyridine structures can guide the computational investigation of this compound. By calculating a range of molecular descriptors for this compound and incorporating it into a dataset of similar molecules with known activities, it is possible to predict its biological profile. Such models can highlight the structural modifications—for instance, to the ethanesulfonyl or nitro groups—that might enhance or diminish its desired activity, thereby prioritizing synthetic efforts and accelerating the discovery process.

Applications of 2 Ethanesulfonyl 5 Nitropyridine in Advanced Organic Synthesis

Building Block for Heterocyclic Compoundsbldpharm.com

2-(Ethanesulfonyl)-5-nitropyridine serves as a fundamental building block for the construction of more elaborate heterocyclic structures. The reactivity of the ethansulfonyl group allows for its displacement, enabling the introduction of new functionalities and the formation of new ring systems.

The primary application of this compound in this context is in the synthesis of 2-substituted-5-nitropyridines. researchgate.net The ethanesulfonyl group acts as a superior leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of substituents at the 2-position of the pyridine (B92270) ring. Chemists can react this compound with a diverse range of nucleophiles, including amines, alcohols, and thiols, to generate a corresponding library of complex pyridine derivatives. researchgate.netnih.gov This method is highly efficient for creating molecules with tailored electronic and steric properties, which is crucial for applications in medicinal chemistry and materials science. researchgate.netgu.se

Table 1: Synthesis of 2-Substituted Pyridine Derivatives

| Reactant | Nucleophile (Nu-H) | Product | Bond Formed |

| This compound | R-NH₂ (Amine) | 2-(Alkyl/Arylamino)-5-nitropyridine | C-N |

| This compound | R-OH (Alcohol/Phenol) | 2-(Alkoxy/Aryloxy)-5-nitropyridine | C-O |

| This compound | R-SH (Thiol) | 2-(Alkyl/Arylthio)-5-nitropyridine | C-S |

Beyond simple substitution, this compound is instrumental in constructing fused heterocyclic systems, where the pyridine ring is annulated with another ring. This is often achieved through intramolecular cyclization reactions. For instance, a bifunctional nucleophile can first displace the sulfonyl group, and a subsequent reaction involving the nitro group or another part of the newly introduced substituent can lead to ring closure. This strategy has been used to synthesize various biologically relevant scaffolds, such as imidazo[1,2-a]pyridines and isoxazolo[4,5-b]pyridines. researchgate.netnih.gov The synthesis of such fused systems is of great interest in drug discovery, as these scaffolds are present in numerous pharmacologically active compounds. nih.gov The reaction of a nitropyridine derivative with a suitable amine, for example, can lead to the formation of an intermediate that, upon reduction of the nitro group and subsequent cyclization, yields a fused bicyclic system. nih.gov

Role in Carbon-Carbon Bond Formation Methodologies

While best known for carbon-heteroatom bond formation, this compound is also a viable substrate for creating new carbon-carbon bonds. The sulfonyl group can be displaced by carbanions or participate in transition-metal-catalyzed cross-coupling reactions. mdpi.com

Methodologies such as the Suzuki-Miyaura coupling can be employed, where an organoboron reagent (e.g., a boronic acid or ester) couples with the pyridine ring at the C2 position, catalyzed by a palladium complex. rsc.org This reaction effectively replaces the C-S bond with a new C-C bond, allowing for the attachment of various alkyl, alkenyl, or aryl groups. The stability of the sulfone group compared to more traditional halide leaving groups can offer advantages in certain synthetic contexts. mdpi.com

Table 2: Example of C-C Bond Formation via Suzuki-Miyaura Coupling

| Pyridine Substrate | Coupling Partner | Catalyst/Conditions | Product |

| This compound | Aryl-B(OH)₂ | Pd(PPh₃)₄, Base | 2-Aryl-5-nitropyridine |

Role in Carbon-Heteroatom Bond Formation Methodologies

The most prominent role of this compound in organic synthesis is as an electrophile in carbon-heteroatom bond-forming reactions. nih.gov The powerful electron-withdrawing effect of the nitro group at the para-position to the sulfonyl group makes the C2 carbon exceptionally electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com

This high reactivity allows for the formation of C-N, C-O, and C-S bonds under relatively mild conditions. nih.govmdpi.com A wide variety of heteroatom nucleophiles can be used to displace the ethanesulfonyl group, providing a robust and high-yielding pathway to a multitude of 2-hetero-substituted-5-nitropyridines. This reaction is fundamental to the synthesis of many pharmaceutical intermediates and other fine chemicals. nih.gov For example, the reaction with various amines leads to 2-amino-5-nitropyridine (B18323) derivatives, which are common precursors for bioactive molecules. nih.govconsensus.app

Table 3: Research Findings on C-Heteroatom Bond Formation

| Nucleophile | Product Class | Significance/Application |

| Primary/Secondary Amines | 2-Amino-5-nitropyridines | Building blocks for pharmaceuticals, kinase inhibitors. nih.gov |

| Phenols/Alcohols | 2-Oxy-5-nitropyridines | Precursors for herbicides and insecticides. nih.gov |

| Thiols | 2-Thio-5-nitropyridines | Intermediates in agrochemical and material synthesis. |

| Azide Ion (N₃⁻) | 2-Azido-5-nitropyridine | Precursor for triazoles and other nitrogen-rich heterocycles via click chemistry or cycloadditions. mdpi.comnih.gov |

Precursor for Diversified Chemical Libraries

The reliable and versatile reactivity of this compound makes it an ideal starting material, or scaffold, for the generation of diversified chemical libraries. chemrxiv.org In drug discovery and materials science, it is often necessary to synthesize and screen a large number of structurally related compounds to identify leads with desired properties. nih.gov

By leveraging the efficient SNAr and cross-coupling reactions described above, chemists can perform parallel synthesis, reacting a single precursor, this compound, with a large collection of diverse building blocks (e.g., a plate of different amines or boronic acids). This approach rapidly generates a library of hundreds or thousands of unique pyridine derivatives. Each compound in the library retains the core 5-nitropyridine structure but features a different substituent at the 2-position, allowing for a systematic exploration of the structure-activity relationship (SAR). This strategy significantly accelerates the discovery of new functional molecules. chemrxiv.orgnih.gov

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(ethanesulfonyl)-5-nitropyridine and its derivatives?

The synthesis of this compound derivatives often involves nucleophilic substitution or disulfide coupling reactions. For example, thiols can react with disulfide reagents like 2,2'-dithiobis(5-nitropyridine) in the presence of triethylamine (TEA) or DIPEA in THF/DMF at room temperature. The reaction typically completes within 10 minutes, yielding products that are purified via flash chromatography or HPLC . For more complex derivatives, Pd-catalyzed fluoro-carbonylation using 2-(difluoromethoxy)-5-nitropyridine under CO-free conditions has been reported, enabling efficient insertion of fluorocarbonyl groups into aryl/heteroaryl iodides .

Q. How can researchers ensure purity and structural fidelity of this compound during synthesis?

Post-synthesis purification is critical. Flash column chromatography on silica gel is standard for removing unreacted starting materials, while HPLC is recommended for isolating enantiomerically pure derivatives. Structural confirmation should combine / NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). Hirshfeld surface analysis and computational studies (e.g., DFT) can further validate electronic and steric properties .

Q. What analytical techniques are suitable for characterizing this compound in biological matrices?

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) using 2-(2-aminoethylamino)-5-nitropyridine as a basic matrix enables sensitive detection of phospholipids in negative-ion mode . For trace analysis, LC-MS/MS with electrospray ionization (ESI) is preferred, using acetonitrile/water gradients to resolve polar derivatives .

Q. What safety protocols are essential when handling this compound in the lab?

Due to potential irritancy (H315, H319, H335), use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid dust formation and spills; if leaked, clean immediately with inert absorbents and dispose via certified waste management. Store in airtight containers away from ignition sources .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for this compound derivatives?

Discrepancies in reactivity or spectroscopic data may arise from solvent effects, tautomerism, or conformational flexibility. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic transitions, vibrational modes, and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). Hirshfeld surface analysis quantifies intermolecular interactions in crystal structures, aiding in reconciling experimental vs. theoretical results .

Q. What mechanistic insights explain the role of this compound in Pd-catalyzed fluoro-carbonylation?

In Pd-catalyzed reactions, the ethanesulfonyl group acts as an electron-withdrawing substituent, stabilizing intermediates during oxidative addition of aryl iodides. The nitro group enhances electrophilicity at the pyridine ring, facilitating CO insertion. Computational studies suggest that the reaction proceeds via a Pd(0)/Pd(II) cycle, with 2-(difluoromethoxy)-5-nitropyridine serving as a stable surrogate for gaseous CO .

Q. How can researchers optimize reaction yields for sulfur-containing derivatives of this compound?

Key parameters include:

- Solvent choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of thiols.

- Base selection : DIPEA outperforms TEA in sterically hindered reactions due to its bulky structure.

- Stoichiometry : A 1.2:1 molar ratio of disulfide reagent to thiol minimizes side reactions (e.g., oxidation) .

- Temperature : Room temperature is optimal for disulfide exchange; elevated temperatures may degrade nitro groups.

Q. What strategies address low solubility of this compound in aqueous systems?

Derivatization with hydrophilic groups (e.g., sulfonic acids, polyethylene glycol chains) improves solubility. Co-solvents like DMSO or ethanol (≤10% v/v) can be used in biological assays. For crystallography, vapor diffusion with methanol/water mixtures promotes crystal growth .

Methodological Considerations

Q. How should researchers design experiments to study structure-activity relationships (SAR) of this compound analogs?

- Variation of substituents : Systematically modify the ethanesulfonyl group (e.g., replacing with methylsulfonyl or aryl groups) and nitro position.

- Biological assays : Use enzyme inhibition assays (e.g., kinase profiling) or cellular models to correlate electronic properties (Hammett σ constants) with activity.

- Data analysis : Multivariate regression models (e.g., QSAR) link structural descriptors (logP, polar surface area) to bioactivity .

Q. What are the limitations of current synthetic routes to this compound, and how can they be overcome?

Current limitations include:

- Sensitivity to moisture : Use anhydrous solvents and Schlenk techniques.

- Low functional group tolerance : Transition-metal-free methods (e.g., photoredox catalysis) may bypass Pd requirements.

- Scalability : Continuous-flow reactors improve mass transfer and safety for large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.